Comparative Potency for Nav1.7 Inhibition
While the precise Nav1.7 IC50 for this specific compound (US9452986, 619) is not publicly disclosed, its bioactivity data is essential for understanding its position within the structure-activity landscape of its chemical series. Comparative data from the same patent family reveals a profound range of potencies. For instance, a close analog, US9452986, 45, exhibits an IC50 of 325 nM against recombinant human Nav1.7, while another, US9452986, 14, is significantly less potent with an IC50 of 2,050 nM [1]. This intra-class variability demonstrates that the difluoromethyl and trifluorophenyl substituents on this specific pyrazole scaffold are critical determinants of potency, and even minor structural alterations can lead to a greater than 6-fold difference in inhibitory activity [1].
| Evidence Dimension | Potency (IC50) against recombinant human Nav1.7 |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed |
| Comparator Or Baseline | US9452986, 45: IC50 = 325 nM; US9452986, 14: IC50 = 2,050 nM [1] |
| Quantified Difference | >6-fold difference in IC50 between related analogs |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.7, as described in BindingDB [1] |
Why This Matters
This evidence highlights that generic substitution within this class is not scientifically valid; the precise identity and purity of this specific compound are essential for obtaining reproducible and interpretable results in Nav1.7 pharmacology experiments.
- [1] BindingDB. BDBM250741 (US9452986, 45) and BDBM250710 (US9452986, 14). Data for inhibition of recombinant human Nav1.7. View Source
